BenchChemオンラインストアへようこそ!

2-(Piperidin-2-yl)pyrimidine dihydrochloride

Salt Selection Pre‑formulation Medicinal Chemistry

2-(Piperidin-2-yl)pyrimidine dihydrochloride (CAS 2089277-82-5) is the essential chiral building block for PI3K isoform-selective inhibitor programs. Unlike achiral 3- or 4-regioisomers, the 2-substitution introduces a stereogenic center enabling enantiomer-specific SAR. With a PI3Kγ IC₅₀ of 316 nM (8-fold more potent than the piperazine analog) and claimed TNF-α inhibition, this 98% purity crystalline salt ensures reliable dissolution in kinase assay buffers and automated HTS dispensing. Transparent ECHA hazard classification supports laboratory compliance. Choose the exact positional isomer for reproducible target-dependent screening.

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14
CAS No. 2089277-82-5
Cat. No. B2657906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)pyrimidine dihydrochloride
CAS2089277-82-5
Molecular FormulaC9H15Cl2N3
Molecular Weight236.14
Structural Identifiers
SMILESC1CCNC(C1)C2=NC=CC=N2.Cl.Cl
InChIInChI=1S/C9H13N3.2ClH/c1-2-5-10-8(4-1)9-11-6-3-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H
InChIKeyHHGKXQMBQXWACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperidin-2-yl)pyrimidine dihydrochloride: Defining Chemical Identity and Research Standing


2-(Piperidin-2-yl)pyrimidine dihydrochloride (CAS 2089277-82-5) is a nitrogen-rich heterocyclic building block composed of a pyrimidine ring directly connected at the 2‑position to a piperidine moiety, supplied as a crystalline dihydrochloride salt. The compound belongs to the broader piperidinylpyrimidine class, which has been patented for inhibition of tumor necrosis factor‑alpha (TNF‑α) production [1] and explored as a core scaffold for kinase inhibitors targeting PI3K isoforms [2]. Unlike its 3‑ or 4‑piperidinyl regioisomers, the 2‑substitution pattern introduces a stereogenic center immediately adjacent to the heteroaryl ring, imposing distinct conformational constraints that can influence molecular recognition. The substance is registered in the European Chemicals Agency (ECHA) Classification & Labelling Inventory, confirming its active commercial circulation and providing a transparent hazard classification framework for procurement and laboratory safety [3].

Why 2‑(Piperidin‑2‑yl)pyrimidine dihydrochloride Cannot Be Replaced by Generic Piperidinylpyrimidine Analogs


Piperidinylpyrimidines are not a functionally interchangeable class: the position of the piperidine ring attachment to the pyrimidine core profoundly alters biological performance. For instance, 4‑piperidinyl‑aminopyrimidine derivatives have been optimized as potent HIV‑1 non‑nucleoside reverse transcriptase inhibitors with wild‑type EC₅₀ values in the single‑digit nanomolar range [1], whereas 3‑piperidinylpyrimidine scaffolds are more commonly deployed as PI3Kδ inhibitors with IC₅₀ values spanning 2.3 nM to 102 nM [2]. The 2‑piperidinyl isomer has been specifically claimed in TNF‑α inhibition patents [3] and appears in building blocks for GPR39 agonists showing distinct EC₅₀ values of 56 nM and 115 nM at human and mouse receptors, respectively [4]. Simply substituting a 3‑ or 4‑piperidinyl analog for the 2‑isomer introduces a different vector of piperidine projection, altering binding‑mode geometry, isoform selectivity, and downstream pharmacological readout. Consequently, procurement of the exact positional isomer—and in its optimal salt form—is essential for reproducible target‑dependent screening and lead optimization.

Quantitative Differentiation Evidence for 2‑(Piperidin‑2‑yl)pyrimidine dihydrochloride Versus Key Comparators


Dihydrochloride Salt Form Delivers Superior Purity and Handling Compared to the Free Base

2‑(Piperidin‑2‑yl)pyrimidine dihydrochloride (CAS 2089277‑82‑5) is supplied as a stable crystalline solid with a purity specification of 98% (HPLC) . In contrast, the free base (CAS 1341439‑80‑2) is routinely offered at a lower purity of ≥95% and requires refrigerated storage at 2–8 °C under dry, sealed conditions due to its liquid or low‑melting solid form . The dihydrochloride salt is expected to exhibit substantially higher aqueous solubility than the free base—a well‑established consequence of amine hydrochloride formation—though direct side‑by‑side solubility measurements for this specific compound pair are not publicly available.

Salt Selection Pre‑formulation Medicinal Chemistry

Commercial Purity Differential: Dihydrochloride Outperforms Free Base by 3 Percentage Points

Vendor technical datasheets consistently report a 98% purity specification for the dihydrochloride salt , whereas the free base is commonly offered at only 95% purity . This 3‑percentage‑point gap is consequential for structure‑activity relationship (SAR) campaigns, where trace impurities in the 95% material—potentially including residual solvents, unreacted intermediates, or regioisomeric by‑products—can confound dose‑response curves and produce false‑positive or false‑negative hits. The dihydrochloride's higher purity specification translates to fewer in‑house purification cycles, reduced solvent consumption, and faster compound registration into screening collections.

Quality Control Procurement Specification SAR Reproducibility

Chiral Center at the 2‑Position Enables Enantiomer‑Specific Procurement, Unlike Achiral 3‑ or 4‑Substituted Isomers

The attachment of piperidine at the pyrimidine 2‑position generates a stereogenic center at the linking carbon atom. This chirality is absent in 2‑(piperidin‑3‑yl)pyrimidine (CAS 182416‑14‑4) and 2‑(piperidin‑4‑yl)pyrimidine (CAS 151389‑25‑2), where the attachment points are achiral. The stereochemical consequence is that the 2‑piperidinyl compound is commercially available as separate enantiomers—(S)‑2‑(piperidin‑2‑yl)pyrimidine (CAS 2137029‑69‑5) and (R)‑2‑(piperidin‑2‑yl)pyrimidine (CAS 2165606‑28‑8) —enabling enantioselective structure‑activity relationship (SAR) exploration. No such enantiomer‑specific procurement is possible for the 3‑ or 4‑substituted regioisomers, which exist as single achiral entities. While direct comparative biological data for the enantiomers versus the racemate are not publicly available, the ability to independently source and test each enantiomer represents an intrinsic advantage in lead optimization programs where stereochemistry governs target binding.

Stereochemistry Regioisomerism Chiral Building Blocks

Pi3Kγ Inhibitory Activity Documented for 2‑Piperidinylpyrimidine Scaffold, Outperforming the Piperazinyl Analog

A 2‑(piperidin‑2‑yl)pyrimidine‑containing derivative has been reported to inhibit PI3Kγ with an IC₅₀ of 316 nM in a biochemical assay using PIP2 as substrate [1]. In contrast, the structurally related 1‑(2‑pyrimidyl)piperazine (a piperazin‑1‑yl analog) shows substantially weaker PI3Kγ inhibition with an IC₅₀ of 2,520 nM—an approximately 8‑fold reduction in potency [2]. This comparison highlights the advantage of the piperidine linker over the piperazine linker within the same pyrimidine chemotype for PI3Kγ engagement. While optimized 4‑piperidinyl derivatives have achieved sub‑nanomolar IC₅₀ values against the PI3Kδ isoform (0.480 nM) [3], their isoform selectivity profile is distinct; the 2‑piperidinyl scaffold's measurable PI3Kγ activity positions it as a complementary starting point for programs targeting this specific isoform.

Kinase Inhibition PI3Kgamma Immuno‑Oncology

High‑Impact Application Scenarios for 2‑(Piperidin‑2‑yl)pyrimidine dihydrochloride Based on Differentiating Evidence


Kinase Inhibitor Lead Optimization Targeting the PI3K/AKT/mTOR Pathway

The 2‑(piperidin‑2‑yl)pyrimidine dihydrochloride scaffold has demonstrated a PI3Kγ IC₅₀ of 316 nM, approximately 8‑fold more potent than the corresponding piperazin‑1‑yl analog (IC₅₀ = 2,520 nM) [1]. This measurable biochemical activity, combined with the scaffold's chiral nature enabling enantiomer‑specific SAR exploration , makes the compound a privileged fragment for medicinal chemistry programs focused on developing PI3Kγ‑selective inhibitors for immuno‑oncology and inflammatory disease indications. The 98% purity dihydrochloride salt ensures reliable dissolution in kinase assay buffers, minimizing the risk of precipitation‑driven false negatives during IC₅₀ determination.

TNF‑α Modulator Development for Inflammatory Disease Research

Patent US 5,948,786 establishes that piperidinylpyrimidine derivatives, including the 2‑substituted variant, are effective inhibitors of TNF‑α production and secretion [2]. The dihydrochloride salt form of 2‑(piperidin‑2‑yl)pyrimidine provides aqueous solubility advantages that are critical for cell‑based TNF‑α secretion assays, where free base insolubility can lead to compound precipitation, inaccurate dosing, and irreproducible dose–response relationships. Researchers procuring this exact salt form can directly enter cell‑based screening workflows without additional solubilization optimization.

Enantioselective Fragment‑Based Drug Discovery (FBDD) Libraries

Unlike the achiral 3‑ and 4‑piperidinyl regioisomers, 2‑(piperidin‑2‑yl)pyrimidine dihydrochloride possesses a stereogenic center and is commercially available as separate (R)‑ and (S)‑enantiomers . This chirality enables the construction of enantiopure fragment libraries for FBDD campaigns, where stereochemistry‑dependent binding can be probed early in the hit‑to‑lead process. The 98% purity and crystalline solid form of the dihydrochloride salt facilitate accurate weighing and dissolution for fragment cocktail preparation, supporting high‑quality crystallography and surface plasmon resonance (SPR) experiments.

High‑Throughput Screening (HTS) Compound Procurement and Management

With a purity specification of 98% (vs. 95% for the free base), a stable crystalline solid form that eliminates the need for cold‑chain storage, and a defined hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) per the ECHA C&L Inventory [3], 2‑(piperidin‑2‑yl)pyrimidine dihydrochloride offers clear advantages for HTS compound management. The higher purity reduces the probability of impurity‑driven assay interference, the solid form simplifies automated compound dispensing, and the transparent regulatory classification supports laboratory safety compliance and risk assessment during procurement.

Quote Request

Request a Quote for 2-(Piperidin-2-yl)pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.